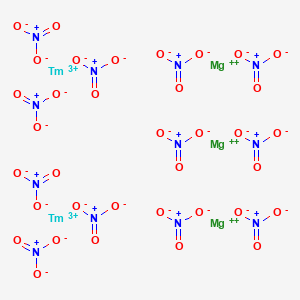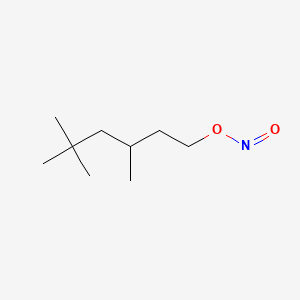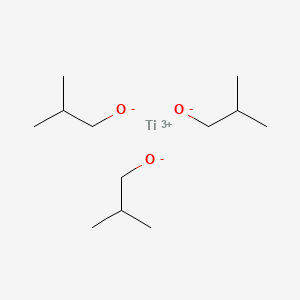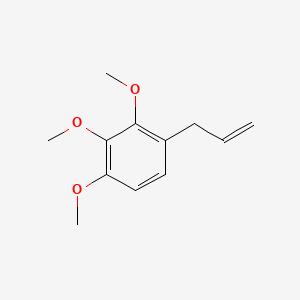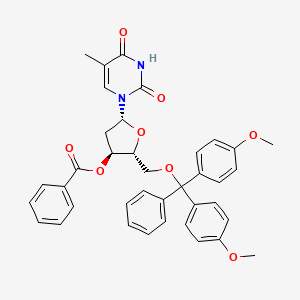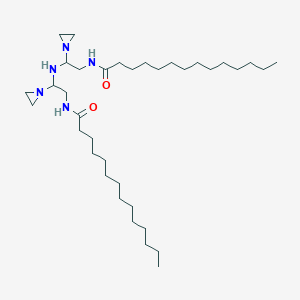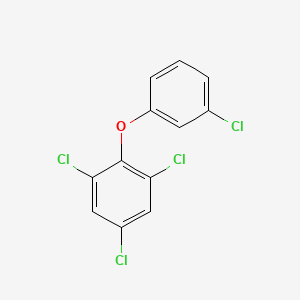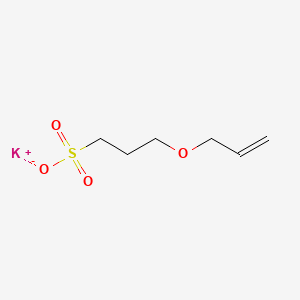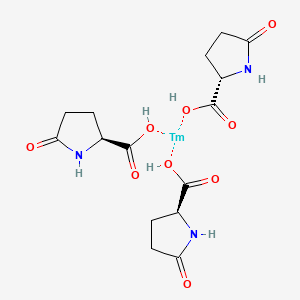
Tris(5-oxo-L-prolinato-N1,O2)thulium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(5-oxo-L-prolinato-N1,O2)thulium is a coordination compound with the molecular formula C15H21N3O9Tm and a molecular weight of 556.27615 . This compound is a complex of thulium with 5-oxo-L-proline, also known as pyroglutamic acid. Thulium is a rare earth element, and its complexes are of interest due to their unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(5-oxo-L-prolinato-N1,O2)thulium typically involves the reaction of thulium salts with 5-oxo-L-proline under controlled conditions. The reaction is carried out in an aqueous or organic solvent, and the pH of the solution is carefully adjusted to facilitate the formation of the complex. The reaction mixture is then heated to promote the coordination of the thulium ion with the 5-oxo-L-proline ligands.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity thulium salts and 5-oxo-L-proline, along with advanced purification techniques to ensure the quality and consistency of the final product. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to maximize yield and minimize impurities.
化学反応の分析
Types of Reactions
Tris(5-oxo-L-prolinato-N1,O2)thulium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: Reduction reactions can convert the thulium complex to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the 5-oxo-L-proline ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand and adjusting the pH and temperature.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield thulium complexes with different oxidation states, while substitution reactions can produce new thulium complexes with different ligands.
科学的研究の応用
Tris(5-oxo-L-prolinato-N1,O2)thulium has several scientific research applications, including:
Chemistry: The compound is used as a catalyst in various organic reactions due to its unique coordination properties.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: The compound is used in the development of advanced materials and as a component in specialized industrial processes.
作用機序
The mechanism of action of Tris(5-oxo-L-prolinato-N1,O2)thulium involves its ability to coordinate with various molecular targets. The thulium ion can interact with electron-rich sites on biomolecules, facilitating various biochemical reactions. The 5-oxo-L-proline ligands play a crucial role in stabilizing the complex and enhancing its reactivity.
類似化合物との比較
Similar Compounds
- Tris(5-oxo-L-prolinato-N1,O2)aluminium
- Tris(5-oxo-L-prolinato-N1,O2)holmium
- Tris(5-oxo-L-prolinato-N1,O2)yttrium
Uniqueness
Tris(5-oxo-L-prolinato-N1,O2)thulium is unique due to the specific properties imparted by the thulium ion. Compared to similar compounds with different metal centers, the thulium complex exhibits distinct electronic, magnetic, and catalytic properties, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
74060-51-8 |
|---|---|
分子式 |
C15H21N3O9Tm |
分子量 |
556.28 g/mol |
IUPAC名 |
(2S)-5-oxopyrrolidine-2-carboxylic acid;thulium |
InChI |
InChI=1S/3C5H7NO3.Tm/c3*7-4-2-1-3(6-4)5(8)9;/h3*3H,1-2H2,(H,6,7)(H,8,9);/t3*3-;/m000./s1 |
InChIキー |
HQMWVLAKNLFFNL-ZRIQBPNSSA-N |
異性体SMILES |
C1CC(=O)N[C@@H]1C(=O)O.C1CC(=O)N[C@@H]1C(=O)O.C1CC(=O)N[C@@H]1C(=O)O.[Tm] |
正規SMILES |
C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O.[Tm] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


